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Compound of Interest

Compound Name: ME0328

Cat. No.: B608954 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
ME0328 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 3

(PARP3), an enzyme implicated in DNA damage repair and mitotic spindle regulation. This

document provides a comprehensive technical overview of the discovery, mechanism of action,

and preclinical development of ME0328. It consolidates key quantitative data, details

experimental methodologies, and visualizes the core signaling pathways associated with its

activity. The information presented is intended to serve as a resource for researchers in

oncology and drug discovery.

Introduction to ME0328
ME0328 emerged from research efforts to develop selective inhibitors for members of the

PARP family of enzymes. While initial PARP inhibitors primarily targeted PARP1 and PARP2,

ME0328 was identified as a potent inhibitor of PARP3, also known as ADP-ribosyltransferase 3

(ARTD3).[1] Its selectivity offers a valuable tool for elucidating the specific biological roles of

PARP3 and presents a potential therapeutic strategy in oncology.
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Property Value Reference

Chemical Name

3,4-Dihydro-4-oxo-N-[(1S)-1-

phenylethyl]-2-

quinazolinepropanamide

[2]

Molecular Formula C₁₉H₁₉N₃O₂ [3]

Molecular Weight 321.37 g/mol [3]

CAS Number 1445251-22-8 [3]

Appearance Powder [3]

Purity ≥98% (HPLC) [2]

Solubility Soluble in DMSO [4]

Mechanism of Action and In Vitro Activity
ME0328 exerts its biological effects through the competitive inhibition of PARP3. It

demonstrates significant selectivity for PARP3 over other PARP family members.

Enzyme Inhibition Profile
The inhibitory activity of ME0328 against PARP enzymes has been quantified using in vitro

assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Target Enzyme IC₅₀ (µM)
Selectivity vs.
PARP3

Reference

PARP3 (ARTD3) 0.89 - [3][4]

PARP1 (ARTD1) 6.3 ~7-fold [3][4]

PARP2 (ARTD2) 10.8 ~12-fold [3]

Other ARTDs >30 >33-fold [2]
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In cellular contexts, ME0328 has been shown to be cell-permeable and metabolically stable in

human liver microsomes and rat hepatocytes.[4] Treatment of human alveolar basal epithelial

(A549) and lung fibroblast (MRC5) cells with 10 µM ME0328 resulted in a significant delay in

the resolution of γH2AX-foci following γ-irradiation, indicative of PARP3 inhibition in a cellular

setting.[3][4] Notably, ME0328 did not exhibit significant toxicity in non-irradiated cells at this

concentration.[3]

Preclinical Development in Oncology
The role of PARP3 in mitotic spindle stabilization has been a key focus of the preclinical

evaluation of ME0328, particularly in combination with anti-mitotic agents.

Synergistic Activity with Vinorelbine in Breast Cancer
Models
A significant area of investigation has been the combination of ME0328 with vinorelbine, a

vinca alkaloid that destabilizes microtubules, in breast cancer cell lines. The addition of non-

toxic concentrations of ME0328 was found to sensitize breast cancer cells to vinorelbine,

reducing the IC₅₀ of vinorelbine and overcoming resistance.[5]

Cell Line
Vinorelbine
IC₅₀ (nM)

Vinorelbine + 5
µM ME0328
IC₅₀ (nM)

Fold
Reduction in
Vinorelbine
Resistance

Reference

BT-20 (TNBC) 24.6 3.53 ~7 [6]

MDA-436

(TNBC)
53.6 5.9 ~9 [6]

MDA-MB-231

(TNBC)
Not specified Not specified ~10-fold [5]

MCF-7

(ER+/HER2-)
Not specified Not specified ~10-fold [5]

This sensitization is attributed to the potentiation of vinorelbine-induced G2/M arrest and

apoptosis.[5] Immunofluorescence studies have shown that the combination treatment leads to
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an increase in multinucleated giant cells, indicative of mitotic catastrophe.[7]

Enhancement of CRISPR-Cas9 Mediated Gene Editing
ME0328 has also been reported to enhance the frequency of CRISPR-Cas9-mediated HER2

mutation, leading to an increased reduction in the proliferation of HER2-positive breast cancer

cells.[2] This suggests a potential role for PARP3 inhibition in modulating DNA repair processes

relevant to gene editing technologies.

Signaling Pathways
PARP3 in Mitotic Spindle Regulation
PARP3 is a critical component in the stabilization of the mitotic spindle.[5] It achieves this by

associating with and regulating the mitotic components NuMA (Nuclear Mitotic Apparatus

protein) and Tankyrase 1.[5] Inhibition of PARP3 by ME0328 disrupts this process, leading to

mitotic defects, and sensitizes cancer cells to microtubule-targeting agents like vinorelbine.
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ME0328 Mechanism of Action in Mitosis
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Caption: ME0328 inhibits PARP3, disrupting mitotic spindle stabilization and potentiating

vinorelbine-induced G2/M arrest and apoptosis.

Experimental Protocols
PARP Activity Assay (Chemiluminescent)
This protocol outlines the general steps for determining the IC₅₀ of ME0328 against PARP

enzymes.

Protein Immobilization: Recombinant, hexahistidine-tagged ARTD (PARP) proteins and

histone proteins are captured on 96-well Ni²⁺-chelating plates.[4]

Compound Preparation: ME0328 is dissolved in DMSO to a stock concentration of 50 mM.

Serial dilutions are prepared to achieve final concentrations ranging from 10 nM to 450 µM,

with a final DMSO concentration of 1% (v/v).[4]

Reaction Initiation: ADP-ribosylation reactions are initiated by the addition of NAD⁺ (with 2%

biotinylated NAD⁺) at a concentration below the Kₘ for each enzyme.[4]

Detection: Modified reaction products are detected by chemiluminescence following the

addition of a streptavidin-HRP conjugate and a chemiluminescent substrate.[4]

Data Analysis: IC₅₀ values are calculated using non-linear regression curve fitting with

software such as GraphPad Prism. Experiments are performed in duplicate or triplicate.[4]

Cell-Based γH2AX Foci Resolution Assay
This assay measures the effect of ME0328 on DNA double-strand break repair in cells.

Cell Culture: A549 or MRC5 cells are cultured in appropriate media (e.g., DMEM or MEM

supplemented with 10% FCS) at 37°C and 5% CO₂.[4]

Treatment: Cells are pre-treated with ME0328 (e.g., 10 µM) for a specified duration.

Irradiation: Cells are exposed to γ-irradiation (e.g., 2 Gy) to induce DNA double-strand

breaks.[8]
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Immunofluorescence Staining: At various time points post-irradiation, cells are fixed,

permeabilized, and stained with a primary antibody against phosphorylated H2AX (γH2AX)

and a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

Microscopy and Analysis: The number of γH2AX foci per nucleus is quantified using

fluorescence microscopy and image analysis software. A delay in the reduction of foci over

time in ME0328-treated cells compared to controls indicates inhibition of DNA repair.[8]

Cell Viability and IC₅₀ Determination (SRB Assay)
The Sulforhodamine B (SRB) assay is used to assess cytotoxicity and the synergistic effects of

ME0328 and vinorelbine.

Cell Seeding: Breast cancer cells (e.g., BT-20, MCF-7) are seeded in 96-well plates and

allowed to adhere overnight.

Drug Treatment: Cells are treated with a range of concentrations of vinorelbine, either alone

or in combination with a fixed, non-toxic concentration of ME0328 (e.g., 5 µM).

Incubation: Cells are incubated for a specified period (e.g., 24 hours).[6]

Cell Fixation and Staining: Cells are fixed with trichloroacetic acid, washed, and stained with

SRB dye.

Measurement: The protein-bound dye is solubilized, and the absorbance is read on a plate

reader.

Data Analysis: The IC₅₀ values for vinorelbine, with and without ME0328, are calculated to

determine the degree of sensitization.[5]

Discovery and Development Workflow
The development of a selective PARP3 inhibitor like ME0328 follows a structured preclinical

discovery pipeline.
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Caption: A generalized workflow for the discovery and preclinical evaluation of a targeted

inhibitor like ME0328.

Conclusion and Future Directions
ME0328 is a valuable chemical probe for studying the functions of PARP3 and a promising lead

compound for the development of novel anticancer therapeutics. Its high selectivity and

demonstrated synergy with microtubule inhibitors highlight a potential clinical strategy for

treating resistant cancers. Further research is warranted to explore its in vivo efficacy in

relevant animal models, to fully elucidate its pharmacokinetic and pharmacodynamic

properties, and to identify predictive biomarkers for patient selection. The development of

ME0328 underscores the importance of targeting specific PARP family members to create new

therapeutic opportunities in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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